ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, a benzothiophene moiety, and a tert-butylphenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-tert-butylphenyl acetic acid and 4,5,6,7-tetrahydro-1-benzothiophene. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Halogens, nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-tert-butylphenyl)-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications. The presence of the thiophene and benzothiophene rings in this compound distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C26H29NO3S2 |
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Molecular Weight |
467.6g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO3S2/c1-5-30-25(29)22-19(16-10-12-17(13-11-16)26(2,3)4)14-32-24(22)27-23(28)20-15-31-21-9-7-6-8-18(20)21/h10-15H,5-9H2,1-4H3,(H,27,28) |
InChI Key |
RPVGHEVEBXZNBX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CSC4=C3CCCC4 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CSC4=C3CCCC4 |
Origin of Product |
United States |
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